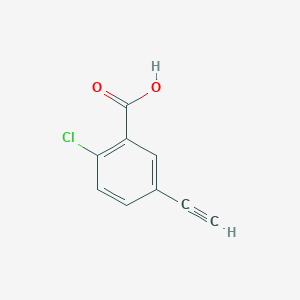

2-Chloro-5-ethynylbenzoic acid

Übersicht

Beschreibung

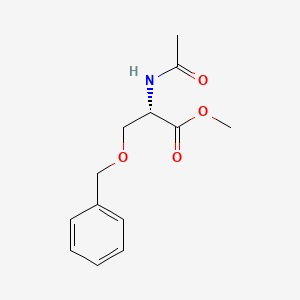

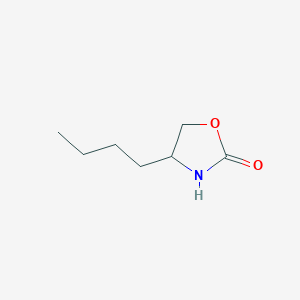

2-Chloro-5-ethynylbenzoic acid is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 180.59 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Thermoresponsive Materials

The thermoresponsive properties of poly(4‘-ethynylbenzo-15-crown-5) highlight the potential for 2-Chloro-5-ethynylbenzoic acid derivatives in creating materials with chiral on−off switching capabilities. These materials exhibit significant changes in their chiroptical properties in response to temperature variations, suggesting applications in smart materials and sensors (Sakai et al., 2006).

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates the versatility of chloro-ethynylbenzoic acids in heterocyclic oriented synthesis (HOS). This compound serves as a multireactive building block for synthesizing various nitrogenous heterocycles, indicating the potential of this compound in drug discovery and material science (Křupková et al., 2013).

Dye-Sensitized Solar Cells (DSSCs)

The study on electron-acceptors in phenanthrocarbazole dye-sensitized solar cells reveals the importance of ethynylbenzoic acid derivatives in improving energy levels, light-harvesting abilities, and cell stability. This suggests that this compound could be significant in designing efficient DSSCs with high power conversion efficiencies (Yang et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based dendrimers containing ethynylbenzene cores, related to this compound, show high fluorescence and stability, making them potential blue-emitting materials for OLEDs. This underscores the role of ethynylbenzoic acid derivatives in developing advanced optoelectronic devices (Adhikari et al., 2007).

Polymer Science

The thermal solid-state polymerization of p-ethynylbenzoic acid, a related compound, results in poly(phenylacetylene) derivatives. This process highlights the potential of this compound in the synthesis of new polymeric materials with unique structural and electronic properties (Njus et al., 2005).

Safety and Hazards

The safety information for 2-Chloro-5-ethynylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment .

Eigenschaften

IUPAC Name |

2-chloro-5-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQADDBNAJCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxyphenyl)(2-{[2-(4-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084723.png)

![[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084728.png)

-amino]acetic acid](/img/structure/B3084733.png)

![[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084743.png)

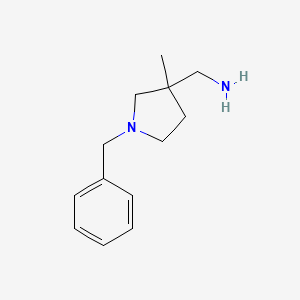

![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)